molecular formula C11H15N3O3S B2657767 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034401-26-6

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2657767
CAS No.: 2034401-26-6
M. Wt: 269.32
InChI Key: GQGFEHRCFLLEHL-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a chemical compound of significant interest due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can be synthesized through multi-step organic synthesis involving the following steps:

  • Start with 3-methylbenzo[c][1,2,5]thiadiazole as the core structure.

  • Oxidize it to introduce the dioxido functional groups using oxidizing agents like hydrogen peroxide in the presence of a catalyst.

  • React the oxidized intermediate with ethylamine to form the N-(2-aminoethyl) intermediate.

  • Finally, acetylate the intermediate using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions such as temperature, pressure, and choice of solvents to enhance yield and purity. Catalytic methods and continuous flow reactors can be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be further oxidized under specific conditions, altering its functional groups.

  • Reduction: Reduction reactions can target the dioxido groups to yield different derivatives.

  • Substitution: The acetamide group can participate in substitution reactions, particularly nucleophilic substitution, given the appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: Nucleophiles like hydroxide ions, amines.

Major Products Formed: The products depend on the type of reaction. For example, oxidation might yield further oxidized derivatives, while nucleophilic substitution could replace the acetamide group with other functional groups.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide finds applications across various scientific domains:

  • Chemistry: Utilized as a precursor in the synthesis of complex organic molecules.

  • Biology: Potentially studied for its interaction with biological molecules and its effects on cellular processes.

  • Medicine: Investigated for its pharmacological properties, possibly as an inhibitor or activator of specific biological pathways.

  • Industry: Could be used in the development of novel materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can alter the activity of these targets, leading to downstream effects on cellular pathways. Detailed mechanistic studies would elucidate specific binding sites and the resulting conformational changes in the target molecules.

Comparison with Similar Compounds

Comparing N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide with similar compounds highlights its unique structural and functional attributes. Similar compounds might include other benzo[c][1,2,5]thiadiazole derivatives, which share the core structure but differ in substituents and functional groups. Each derivative would have distinct properties and applications, making this compound unique for its specific modifications and resulting effects.

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Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-9(15)12-7-8-14-11-6-4-3-5-10(11)13(2)18(14,16)17/h3-6H,7-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGFEHRCFLLEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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